![molecular formula C18H29NO4 B13444746 N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
N-[(-)-Jasmonoyl]-(L)-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(-)-Jasmonoyl]-(L)-leucine is a conjugate of jasmonic acid and the amino acid leucine. Jasmonic acid is a plant hormone that plays a crucial role in plant defense mechanisms, growth, and development. The conjugation with leucine enhances its biological activity, making it a significant compound in plant biology and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(-)-Jasmonoyl]-(L)-leucine typically involves the esterification of jasmonic acid with leucine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to form the amide bond between jasmonic acid and leucine.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified organisms that can produce jasmonic acid and leucine in large quantities. The conjugation process is then optimized for large-scale production, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the jasmonic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the jasmonic acid structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, especially at the carboxyl and amino groups, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Wissenschaftliche Forschungsanwendungen
N-[(-)-Jasmonoyl]-(L)-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and the reactivity of jasmonic acid derivatives.
Biology: The compound is crucial in studying plant defense mechanisms, growth regulation, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating immune responses and inflammation.
Industry: It is used in the agricultural industry to enhance plant resistance to pests and diseases, promoting sustainable farming practices.
Wirkmechanismus
N-[(-)-Jasmonoyl]-(L)-leucine exerts its effects primarily through the jasmonate signaling pathway. It binds to the COI1-JAZ coreceptor complex, leading to the degradation of JAZ repressors and the activation of jasmonate-responsive genes. This activation triggers various physiological responses, including defense against herbivores and pathogens, growth inhibition, and stress tolerance.
Vergleich Mit ähnlichen Verbindungen
N-[(-)-Jasmonoyl]-(L)-isoleucine: Another conjugate of jasmonic acid, differing by the amino acid component.
Methyl jasmonate: A methyl ester derivative of jasmonic acid with similar biological activities.
Jasmonic acid: The parent compound with a broad range of biological functions.
Uniqueness: N-[(-)-Jasmonoyl]-(L)-leucine is unique due to its specific interaction with the COI1-JAZ coreceptor complex, leading to distinct physiological responses compared to other jasmonic acid derivatives. Its conjugation with leucine enhances its stability and biological activity, making it a valuable compound in plant biology research.
Eigenschaften
Molekularformel |
C18H29NO4 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-4-5-6-7-14-13(8-9-16(14)20)11-17(21)19-15(18(22)23)10-12(2)3/h5-6,12-15H,4,7-11H2,1-3H3,(H,19,21)(H,22,23)/b6-5-/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
BDUIIOHQSYPXRT-YSFHWQLDSA-N |
Isomerische SMILES |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](CC(C)C)C(=O)O |
Kanonische SMILES |
CCC=CCC1C(CCC1=O)CC(=O)NC(CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


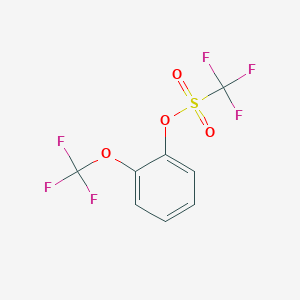
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
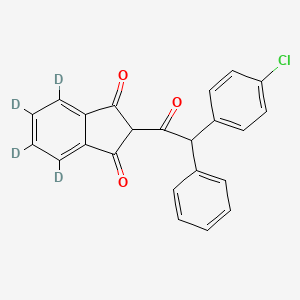

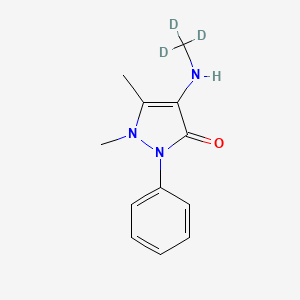
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
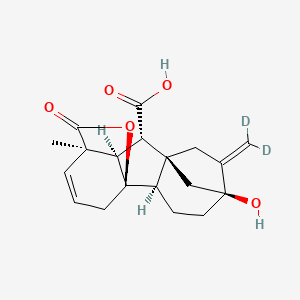

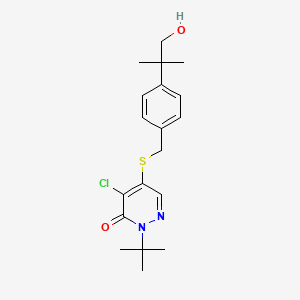

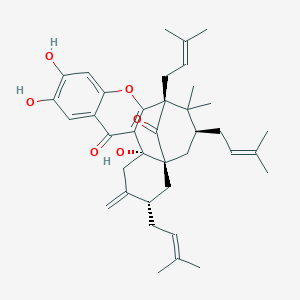
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)

